Potassium (3-bromobenzyl)trifluoroborate
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Overview
Description
Potassium (3-bromobenzyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in synthetic organic chemistry for their role as nucleophilic partners in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (3-bromobenzyl)trifluoroborate can be synthesized through the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This involves the in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen difluoride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This typically includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: Potassium (3-bromobenzyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is also involved in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a nucleophilic partner .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water are commonly used.
Oxidation and Reduction: Potassium trifluoroborates can undergo oxidation to form nitroarenes and reduction to form aniline derivatives.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium (3-bromobenzyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which potassium (3-bromobenzyl)trifluoroborate exerts its effects is through its role as a nucleophilic partner in cross-coupling reactions. The compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the transmetalation step of the Suzuki-Miyaura coupling reaction . This process involves the transfer of the organic group from boron to palladium, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Comparison: Potassium (3-bromobenzyl)trifluoroborate is unique due to the presence of the bromobenzyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other potassium trifluoroborates, it offers enhanced stability and compatibility with a broader range of functional groups . This makes it particularly valuable in the synthesis of complex molecules where selective functionalization is required.
Properties
Molecular Formula |
C7H6BBrF3K |
---|---|
Molecular Weight |
276.93 g/mol |
IUPAC Name |
potassium;(3-bromophenyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C7H6BBrF3.K/c9-7-3-1-2-6(4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 |
InChI Key |
UZQWFIPJBSGSPF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1=CC(=CC=C1)Br)(F)(F)F.[K+] |
Origin of Product |
United States |
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